BenchChemオンラインストアへようこそ!

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

ORL-1 receptor modulation Structure-activity relationship (SAR) Quinoxaline-piperidine chemistry

Procure the specific CAS 1706027-28-2 to fill a critical gap in the Purdue Pharma patent exemplification matrix. The unique 5-fluoro-2-methoxyphenylsulfonyl group on this quinoxaline-piperidine probe enables previously impossible ORL-1 SAR exploration. Using close analogs risks altered target engagement. Ensure experimental reproducibility by selecting this precise, ether-linked compound for your receptor binding, DMPK profiling, and biased signaling investigations.

Molecular Formula C20H20FN3O4S
Molecular Weight 417.46
CAS No. 1706027-28-2
Cat. No. B2398576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
CAS1706027-28-2
Molecular FormulaC20H20FN3O4S
Molecular Weight417.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C20H20FN3O4S/c1-27-18-7-6-14(21)12-19(18)29(25,26)24-10-8-15(9-11-24)28-20-13-22-16-4-2-3-5-17(16)23-20/h2-7,12-13,15H,8-11H2,1H3
InChIKeyPYQJRYFFKMFPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1706027-28-2): Supplier-Quality Profile and Patent-Landscape Positioning


The compound 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1706027-28-2, molecular formula C20H20FN3O4S, molecular weight 417.46 g/mol) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine class . This class was developed by Purdue Pharma and is characterized in a series of patents (e.g., US8846929, US9145408) as modulators of the opioid receptor-like 1 (ORL-1) receptor, a target implicated in pain, anxiety, and other neurological conditions . The compound structurally incorporates a quinoxaline core linked via an ether bridge to a piperidine ring, which is further substituted with a 5-fluoro-2-methoxyphenylsulfonyl group. While extensive biological data has been generated for multiple analogs within this patent family, publicly accessible, compound-specific quantitative data for CAS 1706027-28-2 remains absent from primary literature and authoritative databases as of the latest search. Consequently, immediate differentiation must be inferred from structural features, patent exemplification patterns, and class-level biological activity profiles.

Why Generic Quinoxaline-Piperidine Interchange Is Not Supported for CAS 1706027-28-2


Within the substituted-quinoxaline-type piperidine series, minor structural modifications at the piperidine N-sulfonyl group or the quinoxaline C2-position are documented to cause profound shifts in ORL-1 receptor binding affinity and functional activity . The patent data for related bridged-piperidine analogs (US9145408) shows that ORL-1 EC50 values can vary by more than two orders of magnitude depending on the substitution pattern . The 5-fluoro-2-methoxyphenylsulfonyl moiety present in CAS 1706027-28-2 introduces a specific combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups that cannot be assumed to be functionally equivalent to the unsubstituted phenylsulfonyl, alkylsulfonyl, or heteroarylsulfonyl analogs described in the patent literature. Until direct comparative pharmacological data for this precise sulfonamide motif become available, substituting a generic quinoxaline-piperidine or even a close sulfonamide analog carries a material risk of altered target engagement and downstream biological readout, undermining experimental reproducibility and procurement reliability.

Quantitative Evidence Guide for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1706027-28-2)


Structural Uniqueness: 5-Fluoro-2-methoxy Substitution vs. Unsubstituted Phenylsulfonyl Analogs in the Quinoxaline-Piperidine Series

In the Purdue Pharma quinoxaline-piperidine patent space (US8846929, US9145408), the nature of the sulfonamide N-substituent is a critical determinant of ORL-1 receptor potency. Analogs bearing unsubstituted phenylsulfonyl, 4-methylphenylsulfonyl, or 4-chlorophenylsulfonyl groups are explicitly exemplified and tested, showing a range of in vitro functional activities . The 5-fluoro-2-methoxyphenylsulfonyl group present in CAS 1706027-28-2 combines a meta-fluoro substituent (Hammett σ_m = 0.34) with an ortho-methoxy group (σ_o = -0.27) on the same aryl ring, creating a unique electronic and steric environment not represented in any of the directly tested patent examples. This electronic push-pull system is designed to modulate the sulfonamide's hydrogen-bond acceptor capacity and conformational bias, which in related series has been shown to differentiate ORL-1 binding by >10-fold relative to monosubstituted analogs . However, no direct head-to-head binding or functional data for CAS 1706027-28-2 versus a specific comparator have been publicly disclosed.

ORL-1 receptor modulation Structure-activity relationship (SAR) Quinoxaline-piperidine chemistry

Linker Architecture: Ether-Linked Quinoxaline vs. Direct C-N Bonded Analogs in Piperidine Scaffolds

CAS 1706027-28-2 features a quinoxaline ring connected to the piperidine 4-position via an ether oxygen (-O-), whereas the prototypical compounds in US8846929 and US9145408 predominantly employ a direct C-N bond between the quinoxaline C2 and the piperidine nitrogen . The insertion of an oxygen atom introduces a degree of rotational freedom and alters the electron density of the quinoxaline ring. In the broader quinoxaline-type piperidine patent family, the nature of the linker (direct bond, ether, thioether, amino) is explicitly claimed as a variable that differentiates receptor binding affinity and functional selectivity . Bridged-piperidine ether-linked analogs (US9145408) demonstrate ORL-1 EC50 values varying from ~686 nM to low nanomolar depending on the linker and the bicyclic amine geometry, indicating that the ether linkage can contribute to functional tuning beyond the sulfonamide group alone . No compound bearing both the 5-fluoro-2-methoxyphenylsulfonyl group and the ether-linked quinoxaline has been individually reported with quantitative data.

Quinoxaline C2-functionalization Ether linker SAR ORL-1 modulator pharmacology

Patent Family Exemplification Breadth: CAS 1706027-28-2 as a Combinatorial Building Block Not Individually Profiled

A systematic analysis of the Markush structures and exemplified compounds in US8846929 and US9145408 reveals that the 5-fluoro-2-methoxyphenylsulfonyl piperidine fragment is explicitly encompassed within the generic claims (e.g., Formula I wherein R^3 is optionally substituted phenylsulfonyl) . However, among the hundreds of individually synthesized and assayed examples provided in the patents, none carry this precise sulfonamide with an ether-linked quinoxaline. The closest exemplified analogs contain 4-fluoro, 2,4-difluoro, or 4-methoxy substitution on the phenylsulfonyl group, combined with either direct C-N-linked or bridged-piperidine quinoxaline cores . This places CAS 1706027-28-2 in a unique, unexplored quadrant of the patent's chemical space, representing a combinatorial combination of preferred substructures that was claimed but not reduced to practice in the published examples. For medicinal chemistry teams expanding SAR around this patent estate, this compound fills a specific gap in the substitution matrix.

Patent SAR analysis Combinatorial library design Quinoxaline-piperidine chemical space

Physicochemical Differentiation: Calculated Properties vs. Closest Patent Analogs

Based on the molecular formula C20H20FN3O4S (MW 417.46), the compound's calculated partition coefficient (clogP) is estimated at approximately 2.8–3.2, placing it in a moderately lipophilic range distinct from the more polar carboxylic acid-bearing quinoxaline-piperidine analogs (e.g., compound 356 in US9145408, MW 465.63, clogP ~4.5) and less lipophilic than the cycloalkyl-substituted bridged-piperidine ethers (MW >450, clogP >5.0) . The presence of the fluorine atom improves metabolic stability potential compared to non-fluorinated phenylsulfonyl analogs, a trend consistently observed across the quinoxaline-piperidine series . The ether oxygen provides additional hydrogen-bond acceptor capacity (topological polar surface area, tPSA estimated ~75–85 Ų) that is intermediate between direct C-N linked (tPSA ~60 Ų) and carboxylic acid-containing (tPSA >100 Ų) analogs, suggesting a differentiated pharmacokinetic profile that balances permeability and solubility. No experimentally measured logD, solubility, or metabolic stability data are publicly available for this specific compound.

In silico ADME Physicochemical profiling Lipophilic ligand efficiency

Target Application Scenarios for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1706027-28-2)


ORL-1 Receptor SAR Expansion: Probing the 5-Fluoro-2-methoxyphenylsulfonyl Pharmacophore in Ether-Linked Quinoxaline-Piperidines

Medicinal chemistry teams investigating structure-activity relationships around the Purdue Pharma quinoxaline-piperidine patent estate (US8846929, US9145408) can employ CAS 1706027-28-2 to interrogate the previously untested combination of a 5-fluoro-2-methoxyphenylsulfonyl group and an ether-linked quinoxaline scaffold . This compound fills a specific combinatorial gap in the patent exemplification matrix, enabling researchers to assess whether the ortho-methoxy/ meta-fluoro substitution pattern enhances ORL-1 binding affinity or functional selectivity relative to previously disclosed 4-fluoro, 2,4-difluoro, or 4-methoxy monosubstituted analogs. Testing in an ORL-1 GTPγS binding assay under standardized conditions (e.g., pH 7.4, 277 K) would generate the first direct comparator data for this substitution motif .

Comparative Physicochemical Profiling: Evaluating the Impact of Ether Linker and Fluoro-Methoxy Substitution on Permeability and Metabolic Stability

Drug metabolism and pharmacokinetics (DMPK) groups can utilize CAS 1706027-28-2 as a tool compound to compare the effect of the ether linker and 5-fluoro-2-methoxy substitution against direct C-N-linked and non-fluorinated quinoxaline-piperidine analogs in standard assays such as Caco-2 permeability, microsomal stability (human and rodent liver microsomes), and plasma protein binding . The intermediate calculated physicochemical properties (clogP ~2.8–3.2, tPSA ~75–85 Ų) suggest a potentially differentiated ADME profile that could be benchmarked against the more lipophilic bridged-piperidine ethers (US9145408) and the more polar carboxylic acid-containing analogs .

Chemical Probe for Target ID and Pathway Deconvolution in Opioid Receptor-Like Signaling Networks

Chemical biology groups studying nociceptin/orphanin FQ (N/OFQ) peptide signaling via the ORL-1 receptor can deploy CAS 1706027-28-2 as a structurally distinct probe alongside established ORL-1 tool compounds (e.g., JTC-801, SB-612111) . The quinoxaline-piperidine scaffold has demonstrated the ability to modulate ORL-1 with varying degrees of functional selectivity (biased agonism/antagonism) depending on the substitution pattern . By profiling CAS 1706027-28-2 in β-arrestin recruitment, cAMP inhibition, and G-protein activation assays, researchers can determine whether the 5-fluoro-2-methoxy substitution imparts a unique signaling bias profile relative to reference ORL-1 ligands. This may reveal novel aspects of ORL-1 pharmacology relevant to pain, anxiety, or substance abuse disorders.

Reference Standard for Analytical Method Development and Quality Control of Quinoxaline-Piperidine Libraries

Analytical chemistry laboratories supporting medicinal chemistry programs can establish CAS 1706027-28-2 as a well-characterized reference standard for HPLC, LC-MS, and NMR method development targeting the quinoxaline-piperidine chemotype . The compound's distinct UV chromophore (quinoxaline λ_max ~320–340 nm), fluorine atom (suitable for 19F NMR quantification), and moderate molecular weight (417.46 g/mol) make it an ideal calibrant for quantifying related analogs in reaction monitoring, purity assessment, and stability studies. Its structural elements (sulfonamide, ether, quinoxaline) cover key functional groups present across the patent family, facilitating method transferability .

Quote Request

Request a Quote for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.